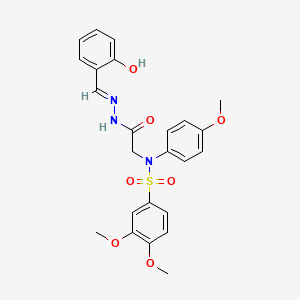
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a pyridine ring, a benzyl group, and an oxadiazole ring. The synthesis of this compound is of interest to many researchers due to the unique properties it possesses, which make it useful in various scientific applications.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood. However, studies have shown that this compound can selectively inhibit the activity of certain enzymes, including kinases, which are involved in various biological processes. This inhibition can lead to the modulation of cellular signaling pathways, resulting in changes in cell behavior and function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can selectively inhibit the activity of specific kinases, leading to the modulation of cellular signaling pathways. This inhibition can result in changes in cell behavior and function, including cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to exhibit excellent fluorescence properties, making it useful in fluorescent labeling and biological imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments include its excellent fluorescence properties, its ability to selectively inhibit the activity of specific enzymes, and its potential applications in drug discovery and development. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. These include further studies to fully understand its mechanism of action, the development of new synthetic methods to improve its yield and purity, and the exploration of its potential applications in various scientific fields, including drug discovery and development, fluorescent labeling, and biological imaging. Additionally, the development of new bioactive compounds based on this molecule could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves the reaction of 2-amino-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting compound is purified by column chromatography or recrystallization to obtain a pure product.
Aplicaciones Científicas De Investigación
N-benzyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been used in various scientific research applications, including drug discovery and development, fluorescent labeling, and biological imaging. This compound has been shown to exhibit excellent fluorescence properties, making it useful in fluorescent labeling and biological imaging. Additionally, it has been used as a starting material for the synthesis of various bioactive compounds, including kinase inhibitors and anticancer agents.
Propiedades
IUPAC Name |
N-benzyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-7-5-10-17(13-15)19-24-21(26-25-19)18-11-6-12-22-20(18)23-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUBAWPEKLTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)

![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)